![molecular formula C7H7ClN2O3 B149441 Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate CAS No. 127861-30-7](/img/structure/B149441.png)
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate
Overview
Description
“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is a chemical compound with the molecular formula C7H7ClN2O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring is substituted with a methyl group, a methoxy group, a chloro group, and a carboxylate group .Physical And Chemical Properties Analysis
“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is a solid substance . It has a molecular weight of 202.6 . The compound should be stored at 4°C in a sealed container, away from moisture .Scientific Research Applications
Pharmacological Applications
The diazine alkaloid scaffold, which includes pyrimidine, is a central building block for a wide range of pharmacological applications . Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Use in Cancer Treatment
Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia . They also show promise in the treatment of breast cancer and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal properties .
Cardiovascular Applications
Pyrimidine derivatives have been used as cardiovascular agents and antihypertensives .
Use in Diabetes Treatment
Pyrimidine derivatives have been used as DPP-IV inhibitors, showing potential in the treatment of diabetes .
Use in Synthesis of Other Compounds
“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” may be used to synthesize other compounds, such as 2-(2′,4′-difluorophenyl)-4-methoxypyridine and (2-chloro-4-methoxypyridin-3-yl)bis-[2-(methylsulfanyl)pyrimidin-4-yl]methanol .
Use in Research
This compound is used in research and development, and it is available for purchase from several chemical supply companies .
Safety and Hazards
“Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate” is classified as harmful and it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-5-3-4(6(11)13-2)9-7(8)10-5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFFZLIOVNLYIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310207 | |
Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
CAS RN |
127861-30-7 | |
Record name | methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.